The Chemical Properties and Strategic Applications of H-β,β-Dimethyl-L-cys(pmeobzl)-OH
The Chemical Properties and Strategic Applications of H-β,β-Dimethyl-L-cys(pmeobzl)-OH
An In-depth Technical Guide:
Introduction
In the intricate field of peptide synthesis and medicinal chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures with high fidelity.[1] H-β,β-Dimethyl-L-cys(pmeobzl)-OH, a protected derivative of L-penicillamine, stands out as a critical building block for researchers. This compound uniquely combines the structural rigidity imparted by the gem-dimethyl groups of penicillamine with the versatile p-methoxybenzyl (pMeOBzl or PMB) thiol protecting group.[2][3]
The penicillamine backbone itself is a derivative of the proteinogenic amino acid cysteine and is known to introduce conformational constraints that can enhance peptide stability and resistance to enzymatic degradation.[2][4] The protection of its highly nucleophilic and easily oxidized thiol group is mandatory during peptide synthesis to prevent unwanted disulfide formation and other side reactions.[5][6] The pMeOBzl group offers a robust yet selectively cleavable mask, providing essential orthogonality for complex synthetic strategies.[7][8]
This guide provides an in-depth exploration of the chemical properties, synthesis, deprotection strategies, and applications of H-β,β-Dimethyl-L-cys(pmeobzl)-OH. It is designed to serve as a technical resource, blending foundational chemical principles with practical, field-proven insights for professionals engaged in peptide research and drug development.
Section 1: Compound Identification and Physicochemical Properties
H-β,β-Dimethyl-L-cys(pmeobzl)-OH is a non-proteinogenic amino acid derivative where the thiol side chain of L-penicillamine is protected as a p-methoxybenzyl thioether.
Chemical Structure
Caption: Chemical structure of H-β,β-Dimethyl-L-cys(pmeobzl)-OH.
Compound Identifiers
| Property | Value |
| IUPAC Name | (2R)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid[] |
| Synonyms | L-Pen(pMeOBzl)-OH, H-Pen(Mob)-OH, 3-[[(4-Methoxyphenyl)methyl]thio]-L-valine[3][] |
| CAS Number | 387868-34-0[3][][10] |
| Molecular Formula | C₁₃H₁₉NO₃S[3][] |
| Molecular Weight | 269.34 g/mol [3][] |
Physicochemical Data
| Property | Value | Source |
| Appearance | White powder | [3][] |
| Melting Point | 163-171 °C | [3][] |
| Optical Rotation | [α]D²⁰ = +56 ± 2º (c=1 in Acetic Acid) | [3] |
| Storage | 2-8 °C, protected from light and moisture | [3][] |
Section 2: The p-Methoxybenzyl (pMeOBzl) Thiol Protecting Group
The selection of a thiol protecting group is a critical decision in peptide synthesis, governed by the need for stability during chain elongation and selective removal under conditions that do not compromise the integrity of the final peptide.[2][11]
Rationale for Thiol Protection
The cysteine (and penicillamine) thiol group is one of the most reactive functionalities in amino acids. Without protection, it is susceptible to:
-
Oxidation: Easily forms disulfide bridges, leading to undesired dimers or oligomers.[6]
-
Alkylation: Can react with carbocations generated during the cleavage of other protecting groups (e.g., Boc or Trt).
-
Racemization: Can promote base-catalyzed epimerization, particularly when it is the C-terminal residue.[11]
The pMeOBzl group provides a robust shield against these reactions. Its key feature is the methoxy substituent on the benzyl ring, which renders it electron-rich. This electronic property is the basis for its unique deprotection chemistry compared to the standard, more acid-stable benzyl (Bzl) group.[7][8]
Caption: Orthogonal deprotection pathways for the PMB group.
Section 3: Synthesis and Deprotection Protocols
3.1 Protection: Synthesis of H-β,β-Dimethyl-L-cys(pmeobzl)-OH
The most common method for installing the pMeOBzl group onto the thiol is a nucleophilic substitution reaction analogous to the Williamson ether synthesis.[8]
Expert Insight: The choice of base is critical. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is preferred to prevent side reactions with the p-methoxybenzyl chloride reagent. The reaction is typically performed in a polar aprotic solvent like DMF to ensure solubility of the starting amino acid.
Step-by-Step Protocol: S-p-Methoxybenzylation
-
Dissolution: Dissolve L-penicillamine in an aqueous basic solution (e.g., 1M NaOH) or a mixture of DMF and an organic base (e.g., DIEA).
-
Reagent Addition: Cool the solution to 0 °C. Add p-methoxybenzyl chloride (PMB-Cl), typically 1.0-1.2 equivalents, dropwise while stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Acidify the reaction mixture with a mild acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Caption: Workflow for the synthesis of H-Pen(pMeOBzl)-OH.
3.2 Deprotection Strategies: Unmasking the Thiol
The utility of the pMeOBzl group lies in its susceptibility to removal under conditions orthogonal to many other protecting groups used in peptide synthesis.
This method is highly selective for electron-rich benzyl ethers like PMB and will not affect standard benzyl (Bzl) or acid-labile (e.g., Boc, Trt) groups. The reagent of choice is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[7]
Mechanism Insight: The reaction proceeds via a charge-transfer complex between the electron-rich PMB ring and the electron-deficient DDQ. This facilitates a single-electron transfer, generating a resonance-stabilized benzylic carbocation. Subsequent hydrolysis in the presence of water releases the free thiol and p-methoxybenzaldehyde as a byproduct.[7]
Step-by-Step Protocol: DDQ-Mediated Deprotection
-
Dissolution: Dissolve the PMB-protected peptide in a suitable solvent, typically dichloromethane (DCM) containing a small amount of water (e.g., DCM/H₂O 98:2).
-
Reagent Addition: Add DDQ (1.1-1.5 equivalents) portion-wise at 0 °C. The solution will typically turn dark green or brown, indicating the formation of the charge-transfer complex.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.
-
Quenching: Quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium bisulfite (NaHSO₃), until the color dissipates.
-
Workup & Purification: Perform an aqueous workup to remove byproducts. The crude peptide is then purified by standard methods such as reverse-phase HPLC.
This is the most common deprotection method in the context of solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu strategy. The pMeOBzl group is cleaved by strong acids like trifluoroacetic acid (TFA).[11][12]
Trustworthiness through Self-Validation: The success of acidolytic cleavage relies on efficiently trapping the highly reactive p-methoxybenzyl carbocation that is released. Failure to do so can lead to re-alkylation of the desired thiol or modification of other sensitive residues like tryptophan. Therefore, a "cleavage cocktail" containing scavengers is essential.[11]
-
Triisopropylsilane (TIS): An excellent carbocation scavenger that irreversibly reduces the cation to p-methoxytoluene.[11]
-
Water: Helps with the solubility of the peptide and participates in hydrolysis.
-
Ethanedithiol (EDT): Helps maintain a reducing environment to prevent oxidation of the newly freed thiol.
Step-by-Step Protocol: TFA Cleavage from Solid Support
-
Resin Preparation: Wash the peptide-bound resin thoroughly with DCM and dry it under a stream of nitrogen.
-
Cocktail Preparation: Prepare a fresh cleavage cocktail. A common formulation is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a large volume of ice-cold diethyl ether to precipitate the crude peptide.
-
Isolation and Purification: Centrifuge the suspension, decant the ether, and wash the peptide pellet with more cold ether. Dry the crude peptide under vacuum and purify by HPLC.
Summary of Deprotection Methods
| Method | Reagents | Key Advantages | Common Applications |
| Oxidative | DDQ, DCM/H₂O | High orthogonality; leaves acid-labile groups intact. | Solution-phase synthesis; selective deprotection on-resin. |
| Acidolytic | TFA, Scavengers (TIS, H₂O) | Concurrent deprotection with most other side-chain groups in Fmoc-SPPS. | Final cleavage step in solid-phase peptide synthesis. |
Section 4: Applications in Research and Development
4.1 Solid-Phase Peptide Synthesis (SPPS)
H-β,β-Dimethyl-L-cys(pmeobzl)-OH (or its N-Fmoc protected version) is a valuable building block for incorporating penicillamine into peptide sequences.
Causality in Experimental Choice: Researchers choose penicillamine over cysteine to:
-
Introduce Conformational Rigidity: The gem-dimethyl groups restrict bond rotation around the Cα-Cβ bond, forcing the peptide backbone into a more defined conformation. This is crucial for designing potent and selective analogs of bioactive peptides.[2]
-
Enhance Metabolic Stability: The steric bulk can shield adjacent peptide bonds from proteolytic cleavage, increasing the in vivo half-life of the peptide therapeutic.[2]
-
Modulate Biological Activity: The substitution of penicillamine for cysteine in peptides like oxytocin and vasopressin has been shown to convert agonists into antagonists, a critical strategy in drug design.[13]
Caption: Incorporation of Fmoc-Pen(pMeOBzl)-OH in an SPPS cycle.
4.2 Precursor in Medicinal Chemistry
Beyond standard peptides, the compound is a vital intermediate for synthesizing complex, biologically active molecules. The protected thiol allows for selective chemistry to be performed on the free N-terminus or C-terminus without interference. Once other modifications are complete, the pMeOBzl group can be removed to unmask the thiol for subsequent reactions, such as:
-
Chelation Therapy Agents: The parent D-penicillamine is an FDA-approved chelating agent for Wilson's disease (copper poisoning).[14] This derivative allows for the synthesis of novel, targeted chelators.[3]
-
Antioxidant Research: The thiol group is a potent antioxidant. This protected precursor enables the creation of pro-drugs or targeted delivery systems that release the active thiol at a specific site.[3]
-
Disulfide Bridging: Following selective deprotection, the thiol can be oxidized to form a disulfide bond with another cysteine or penicillamine residue, creating cyclic peptides with enhanced stability and activity.[6]
Conclusion
H-β,β-Dimethyl-L-cys(pmeobzl)-OH is more than a simple amino acid derivative; it is a strategic tool for chemists and drug developers. Its chemical properties are defined by the interplay between the sterically demanding penicillamine core and the versatile p-methoxybenzyl protecting group. The ability to deprotect the thiol under either oxidative or strongly acidic conditions provides essential flexibility in complex synthetic campaigns. By enabling the controlled incorporation of the conformationally rigid penicillamine residue, this compound empowers researchers to design and synthesize novel peptides and small molecules with enhanced stability, selectivity, and therapeutic potential. A thorough understanding of its behavior, particularly its deprotection kinetics and the necessity of appropriate scavengers, is critical to leveraging its full potential in the laboratory.
References
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed.
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis.
-
Fairweather, J. K., & Pires, E. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.
-
Scicell. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
Fiveable. (n.d.). p-methoxybenzyl (pmb) Definition. Organic Chemistry II Key Term.
-
BenchChem. (2025). A Comparative Guide to Thiol-Protecting Groups in Peptide Synthesis: Focus on Fmoc-D-Pen(Trt).
-
Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
-
Organic Chemistry Portal. (n.d.). PMB Protection - Common Conditions.
-
Vázquez, E., & Van der Donk, W. A. (2019). Protecting Groups in Peptide Synthesis. PubMed.
-
Johnston, J. N. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
-
The Merck Index. (n.d.). Penicillamine.
-
Flegel, M., & Hruby, V. J. (1975). Synthesis and pharmacological properties of [1-L-penicillamine,4-L-leucine]oxytocin. Journal of Medicinal Chemistry, 18(10), 1020-1022.
-
BOC Sciences. (n.d.). S-4-Methoxybenzyl-L-penicillamine.
-
Chem-Impex. (n.d.). S-4-Methoxybenzyl-L-penicillamine.
-
Jilani, T., & Asrress, K. N. (2025). Penicillamine. StatPearls - NCBI Bookshelf.
-
Chutai Biotech. (n.d.). H-Beta,beta-dimethyl-l-cys(pmeobzl)-oh.
-
Bachem. (2021). Cysteine Derivatives.
Sources
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Penicillamine [drugfuture.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. bachem.com [bachem.com]
- 7. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 8. total-synthesis.com [total-synthesis.com]
- 10. H-Beta,beta-dimethyl-l-cys(pmeobzl)-oh - 楚肽生物科技 [apeptides.com]
- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 12. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 13. Synthesis and pharmacological properties of [1-L-penicillamine,4-L-leucine]oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
